![molecular formula C22H16N2O4 B14921462 2-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid](/img/structure/B14921462.png)
2-{5-[(1E)-3-(benzylamino)-2-cyano-3-oxoprop-1-en-1-yl]furan-2-yl}benzoic acid
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Overview
Description
2-{5-[(E)-3-(BENZYLAMINO)-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID is a complex organic compound that features a benzylamino group, a cyano group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(E)-3-(BENZYLAMINO)-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID typically involves multi-step organic reactions One common method includes the condensation of benzylamine with a cyanoacetic acid derivative, followed by cyclization to form the furan ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the cyano group, converting it into an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of benzylamine oxides.
Reduction: Conversion to primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{5-[(E)-3-(BENZYLAMINO)-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{5-[(E)-3-(BENZYLAMINO)-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, modulating their activity. The cyano group may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[(E)-3-(AMINO)-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID
- 2-{5-[(E)-3-(METHYLAMINO)-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID
- 2-{5-[(E)-3-(DIMETHYLAMINO)-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID
Uniqueness
2-{5-[(E)-3-(BENZYLAMINO)-2-CYANO-3-OXO-1-PROPENYL]-2-FURYL}BENZOIC ACID is unique due to the presence of the benzylamino group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
Molecular Formula |
C22H16N2O4 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
2-[5-[(E)-3-(benzylamino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H16N2O4/c23-13-16(21(25)24-14-15-6-2-1-3-7-15)12-17-10-11-20(28-17)18-8-4-5-9-19(18)22(26)27/h1-12H,14H2,(H,24,25)(H,26,27)/b16-12+ |
InChI Key |
ACHZJXREXLSCNV-FOWTUZBSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(O2)C3=CC=CC=C3C(=O)O)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)C3=CC=CC=C3C(=O)O)C#N |
Origin of Product |
United States |
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